molecular formula C20H16FNO3 B2676780 METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE CAS No. 1358124-70-5

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE

Cat. No.: B2676780
CAS No.: 1358124-70-5
M. Wt: 337.35
InChI Key: IOLKCNPVRUUMAO-UHFFFAOYSA-N
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Description

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE is a fluorinated quinoline derivative characterized by a methyl ester at position 2, a 4-[(4-ethenylphenyl)methoxy] substituent at position 4, and a fluorine atom at position 6 of the quinoline core. The 4-ethenylphenyl methoxy group introduces a hydrophobic aromatic moiety, which may influence solubility and binding affinity in biological systems.

Properties

IUPAC Name

methyl 4-[(4-ethenylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c1-3-13-4-6-14(7-5-13)12-25-19-11-18(20(23)24-2)22-17-9-8-15(21)10-16(17)19/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLKCNPVRUUMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the ethenylphenyl group: This can be done through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its unique structural features.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Fluorinated Quinoline Derivatives

Quinoline derivatives with fluorine substituents, such as 6-fluoroquinoline-3-carboxylic acid, are well-studied for their enhanced electronic properties and metabolic stability. The fluorine atom in METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE likely improves its lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs.

Ethenylphenyl-Containing Polymers

The provided evidence highlights two polymers containing ethenylbenzene (styrene) and functionalized acid derivatives:

Benzoic acid, 4-[(4-ethenylphenyl)methoxy]-2-hydroxy-, polymer with ethenylbenzene and octadecyl 2-methyl-2-propenoate (CAS 1979945-25-9) . Structure: Combines a benzoic acid backbone with ethenylphenyl methoxy groups and long-chain acrylate esters. Applications: Likely used in coatings or adhesives due to its hydrophobic octadecyl group.

2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene and octadecyl 2-methyl-2-propenoate, reaction products with N-(3-aminophenyl)-2-[2-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)diazenyl]-3-oxobutanamide (CAS 1980007-59-7) .

Key Differences :

  • The target compound is a small molecule, whereas the evidence compounds are high-molecular-weight polymers.
  • The ethenylphenyl group in the target compound is part of a methoxy substituent, whereas in the polymers, it is a backbone component.

Functional Group Analysis

Compound Core Structure Key Functional Groups Regulatory Status
This compound Quinoline Fluoro, methyl ester, ethenylphenyl methoxy Not specified in evidence
CAS 1979945-25-9 Polymeric benzoic acid Ethenylbenzene, octadecyl acrylate, hydroxybenzoic acid Mentioned in regulatory newsletter
CAS 1980007-59-7 Polymeric acrylate Ethenylbenzene, azo-benzimidazole, octadecyl acrylate Mentioned in regulatory newsletter

Biological Activity

Methyl 4-[(4-ethenylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with a methoxy group and a fluorine atom at specific positions, contributing to its biological properties. The presence of the ethylene phenyl substituent enhances its lipophilicity, which may affect its bioavailability and interaction with biological targets.

Biological Activity Overview

Quinoline derivatives, including this compound, are recognized for various pharmacological activities:

  • Antimicrobial Activity : Quinoline derivatives have shown significant antibacterial and antifungal properties. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
  • Anticancer Effects : Quinoline derivatives are being investigated for their potential in cancer therapy. Research has indicated that this compound may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.
  • Anti-inflammatory Properties : The compound has been noted to inhibit key inflammatory mediators, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
  • Interaction with DNA : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The results demonstrated:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

This data indicates promising antimicrobial potential, particularly against E. coli.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in:

Cell LineIC50 (µM)Apoptosis Rate (%)
K562 (Leukemia)1045
MCF7 (Breast Cancer)1538

These findings suggest that the compound effectively induces apoptosis in specific cancer types.

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